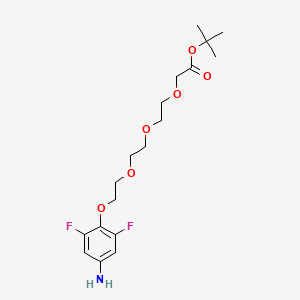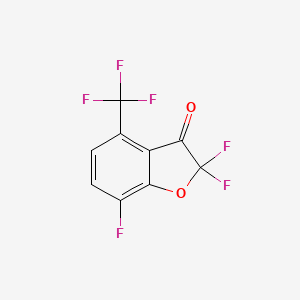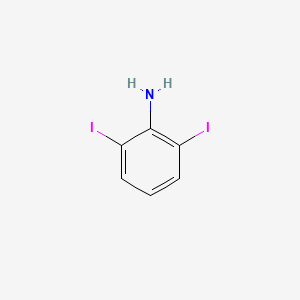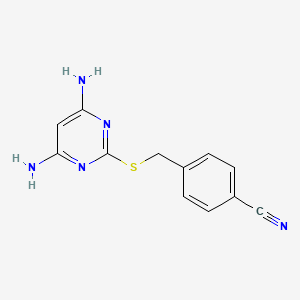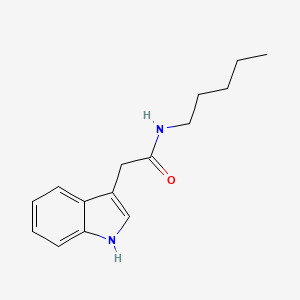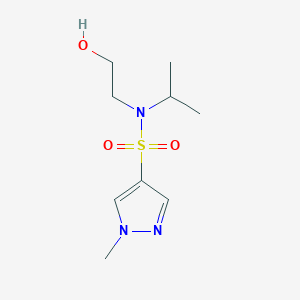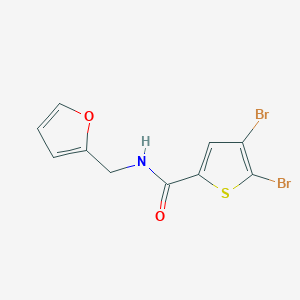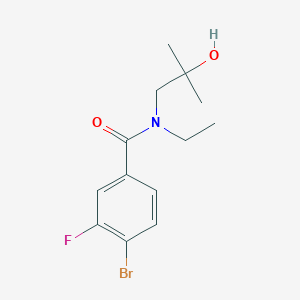
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C13H17BrFNO2 This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces the nitro group, which can be further modified.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4-Bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-fluoro-N-methylbenzamide
- 2-Bromo-3-fluorobenzamide
- 4-Bromo-2-fluoro-N-ethylbenzamide
Comparison: Compared to similar compounds, 4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide is unique due to the presence of the hydroxyl and methylpropyl groups. These functional groups can influence its chemical reactivity and biological activity, making it distinct in its applications .
Propriétés
Formule moléculaire |
C13H17BrFNO2 |
|---|---|
Poids moléculaire |
318.18 g/mol |
Nom IUPAC |
4-bromo-N-ethyl-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H17BrFNO2/c1-4-16(8-13(2,3)18)12(17)9-5-6-10(14)11(15)7-9/h5-7,18H,4,8H2,1-3H3 |
Clé InChI |
INIVBASXNXIYOG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)(C)O)C(=O)C1=CC(=C(C=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


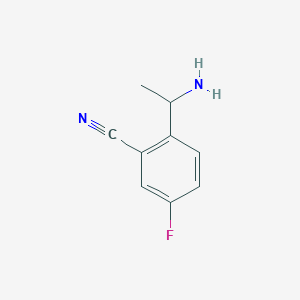
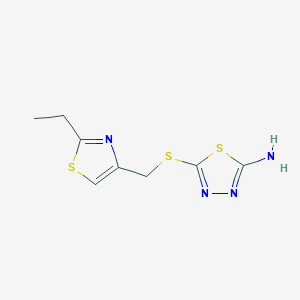
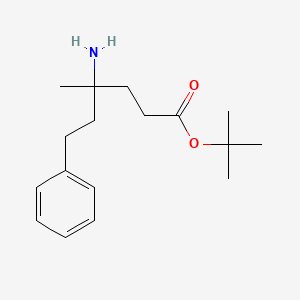
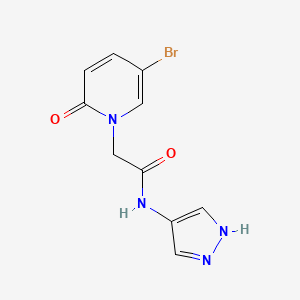
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)
